Cas no 2680852-37-1 (1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid)

1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid
- 2680852-37-1
- EN300-28271438
- 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid
-
- インチ: 1S/C9H13NO3/c1-6(11)10-5-7(8(12)13)9(10)3-2-4-9/h7H,2-5H2,1H3,(H,12,13)
- InChIKey: ASCRIZURSLSFKA-UHFFFAOYSA-N
- ほほえんだ: OC(C1CN(C(C)=O)C21CCC2)=O
計算された属性
- せいみつぶんしりょう: 183.08954328g/mol
- どういたいしつりょう: 183.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 57.6Ų
1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271438-5.0g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Enamine | EN300-28271438-10.0g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
Enamine | EN300-28271438-0.25g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28271438-10g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 10g |
$4545.0 | 2023-09-09 | ||
Enamine | EN300-28271438-0.1g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
Enamine | EN300-28271438-0.5g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
Enamine | EN300-28271438-1.0g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-28271438-1g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 1g |
$1057.0 | 2023-09-09 | ||
Enamine | EN300-28271438-0.05g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
Enamine | EN300-28271438-2.5g |
1-acetyl-1-azaspiro[3.3]heptane-3-carboxylic acid |
2680852-37-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 |
1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid 関連文献
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-acetyl-1-azaspiro3.3heptane-3-carboxylic acidに関する追加情報
Professional Introduction to 1-acetyl-1-azaspiro3.3heptane-3-carboxylic Acid (CAS No: 2680852-37-1)
1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid, a compound with the chemical identifier CAS No: 2680852-37-1, represents a significant advancement in the field of medicinal chemistry. This compound belongs to the spirocyclic class of molecules, which has garnered considerable attention due to its unique structural properties and potential biological activities. The presence of both acetyl and azaspiro moieties in its molecular framework suggests a rich chemical diversity that can be exploited for therapeutic applications.
The name 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid itself provides valuable insights into its chemical composition and reactivity. The acetyl group (-COCH₃) is a well-known pharmacophore that can participate in various hydrogen bonding interactions, enhancing the compound's binding affinity to biological targets. On the other hand, the azaspiro structure introduces a rigid bicyclic system, which can improve metabolic stability and reduce the likelihood of unwanted side reactions. This combination makes 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid a promising candidate for further investigation in drug discovery.
In recent years, spirocyclic compounds have been extensively studied for their potential in treating a variety of diseases. The azaspiro scaffold, in particular, has shown promise in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that spirocyclic compounds can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in numerous pathological conditions. The< strong>1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid molecule is no exception and has been explored for its potential role in inhibiting key enzymes involved in inflammation and cancer progression.
One of the most compelling aspects of 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid is its structural versatility. The spirocyclic core allows for conformational flexibility, which can be exploited to optimize binding interactions with biological targets. Additionally, the acetyl group provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties. This flexibility has made 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.
Recent research has highlighted the importance of understanding the metabolic fate of spirocyclic compounds to ensure their safety and efficacy. Studies have shown that the azaspiro scaffold can undergo biotransformation via various pathways, including oxidation and hydrolysis. These metabolic processes can influence the compound's pharmacokinetic profile and may require careful consideration during drug development. However, the< strong>name 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid suggests that this compound may exhibit favorable metabolic stability due to the presence of the acetyl group, which is known to enhance metabolic resistance.
The synthesis of 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to streamline these processes, making it more feasible to produce this compound on an industrial scale. Additionally, computational chemistry techniques have been employed to predict optimal reaction conditions and predict potential side products, further enhancing the efficiency of synthesis.
The potential applications of 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid are vast and span across multiple therapeutic areas. Preliminary studies have suggested that this compound may have anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to modulate enzyme activity suggests potential applications in oncology, particularly in targeting enzymes involved in tumor growth and progression.
In conclusion, 1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid (CAS No: 2680852-37-1) is a structurally unique compound with significant potential in medicinal chemistry. Its combination of an acetyl group and an azaspiro scaffold provides a rich chemical diversity that can be exploited for therapeutic applications. Recent research has highlighted its potential in modulating enzyme activity and receptor binding, making it a promising candidate for further investigation in drug discovery.
2680852-37-1 (1-acetyl-1-azaspiro3.3heptane-3-carboxylic acid) 関連製品
- 1797737-46-2(7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1,4-thiazepane)
- 2228606-49-1(1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)
- 1155594-00-5(4-Chloro-2-(2-methylpropyl)pyrimidine)
- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)
- 887225-36-7(2-{(3-chlorophenyl)methylsulfanyl}-3-methyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)
- 3306-63-6(2-chloro-5-methylbenzene-1-sulfonamide)
- 1564514-01-7(Thiazole, 5-[2-(chloromethyl)pentyl]-)
- 333766-17-9(<br>3-Amino-4,6-diphenyl-thieno[2,3-b]pyridine-2-carboxylic acid (2-methoxy-phe nyl)-amide)
- 20075-97-2((2S)-2,4-Dimethylpentanoic acid)
- 1549291-38-4(1-[(4-cyanophenyl)methyl]-3-methylurea)




